molecular formula C24H30N6O3 B6033627 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate

2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate

Cat. No. B6033627
M. Wt: 450.5 g/mol
InChI Key: GMCXJFPWWYVGRO-UHFFFAOYSA-N
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Description

2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In

Mechanism of Action

2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate targets the ATP-binding site of CK2, which inhibits its activity. CK2 is involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate disrupts these processes, leading to the inhibition of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate inhibits CK2 activity, leading to the inhibition of cell growth and induction of apoptosis. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate protects neurons from oxidative stress and improves cognitive function. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has also been studied for its potential as an anti-inflammatory agent and as a treatment for viral infections.

Advantages and Limitations for Lab Experiments

2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good purity. It has also been extensively studied for its potential as a therapeutic agent for various diseases. However, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. It also has potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate. In cancer research, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate could be studied in combination with other chemotherapeutic agents to determine its efficacy as a combination therapy. In neurodegenerative disorders, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate could be studied in animal models to determine its potential as a therapeutic agent. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate could also be studied for its potential as an anti-inflammatory agent and as a treatment for viral infections. Additionally, further research could be done to optimize the synthesis method of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate to improve yields and purity.

Synthesis Methods

The synthesis of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate involves several steps, starting with the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This intermediate is then reacted with 4-morpholine cyclohexylamine to form the desired product, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate. The synthesis method has been optimized to produce high yields of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate with good purity.

Scientific Research Applications

2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been shown to protect neurons from oxidative stress and improve cognitive function. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has also been studied for its potential as an anti-inflammatory agent and as a treatment for viral infections.

properties

IUPAC Name

2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c31-23(25-21-10-6-8-19-7-2-3-9-20(19)21)33-18-15-30-22(26-27-28-30)24(11-4-1-5-12-24)29-13-16-32-17-14-29/h2-3,6-10H,1,4-5,11-18H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCXJFPWWYVGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2CCOC(=O)NC3=CC=CC4=CC=CC=C43)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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